1-(4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)azetidine-3-carbonitrile
説明
特性
IUPAC Name |
1-(4-methyl-3-oxopyrazin-2-yl)azetidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-12-3-2-11-8(9(12)14)13-5-7(4-10)6-13/h2-3,7H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQXGTSVPKCLGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CC(C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)azetidine-3-carbonitrile typically involves the following steps:
Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors, such as hydrazines and β-keto esters or β-diketones.
Introduction of the Azetidine Ring: The azetidine ring is introduced through a nucleophilic substitution reaction, where the pyrazinone core reacts with a suitable azetidine derivative.
Methylation: The final step involves the methylation of the pyrazinone core to introduce the methyl group at the 4-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where different nucleophiles can replace functional groups on the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and halides are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activity, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism by which 1-(4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)azetidine-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to receptors or enzymes, leading to downstream biological effects.
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural similarities with pyridine- and pyrazine-derived carbonitriles. Key comparisons include:
- Pyridin-2(1H)-one Derivatives: Compounds such as 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile () feature a pyridine core with substituents like bromophenyl and methoxy groups. These substitutions enhance antioxidant activity (79.05% radical scavenging at 12 ppm) compared to the target compound, which lacks phenolic hydroxyl groups critical for redox activity .
Azetidine-Carbonitrile Hybrids :
The European patent () lists 1-((cis)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidine-1-carbonyl)azetidine-3-carbonitrile , which replaces the pyrazine ring with a fused imidazo-pyrrolo-pyrazine system. This modification likely improves target selectivity in kinase inhibition but reduces metabolic stability due to increased molecular complexity .
Physicochemical Properties
- However, the nitrile group may render it susceptible to hydrolysis under acidic conditions .
Molecular Docking Trends :
Docking studies on pyridin-2(1H)-one derivatives () reveal strong binding to bacterial enzymes via hydrogen bonding with hydroxyl and carbonyl groups. The target compound’s pyrazine-oxo group could mimic these interactions, but the absence of aromatic substituents may reduce affinity .
Pharmacological Potential
- Kinase Inhibition :
The patent compound 1-((cis)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidine-1-carbonyl)azetidine-3-carbonitrile () is designed for kinase inhibition, leveraging its fused heterocyclic system. The target compound’s simpler pyrazine-azetidine scaffold may lack comparable selectivity but offers a synthetically accessible template for further optimization .
Data Tables
Table 1: Key Properties of Selected Analogues
Table 2: Structural and Functional Comparisons
Notes
Data Limitations : Direct comparative studies on the target compound are scarce; inferences are drawn from structurally related analogs.
Synthetic Accessibility : The target compound’s azetidine-pyrazine system is synthetically simpler than fused heterocycles in patent compounds, favoring scalable production .
Unanswered Questions : The impact of the pyrazine-oxo group on target selectivity and the compound’s ADMET profile require further investigation.
生物活性
1-(4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)azetidine-3-carbonitrile is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.
Synthesis
The compound can be synthesized through various methods involving the reaction of azetidine derivatives with diketones and carbonitriles. The synthetic routes often aim to enhance yield and purity while minimizing side products. Specific methodologies include:
- Condensation Reactions : Utilizing diketones and amines to form azetidine rings.
- Cyclization Techniques : Employing cyclization reactions with carbonitriles to introduce the cyano group at the 3-position.
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar compounds, suggesting that this compound may exhibit significant cytotoxicity against various cancer cell lines. For instance:
- In vitro Studies : Compounds with structural similarities have shown IC50 values indicating effective inhibition of cancer cell proliferation. For example, derivatives with oxadiazole moieties demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells .
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of related compounds suggest that 1-(4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)azetidine derivatives may possess antibacterial and antifungal properties.
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 10.8 μM |
| Compound B | Escherichia coli | 27.8 μM |
| Compound C | Candida albicans | 15.15 μg/mL |
This table illustrates the promising antimicrobial activity of structurally similar compounds, indicating that further research on this specific compound could yield significant findings.
Anti-inflammatory Effects
Compounds in this class have also been evaluated for anti-inflammatory activity. For example, studies involving oxadiazole derivatives indicated strong inhibition of COX enzymes, which are critical in inflammatory processes:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Compound D | 0.140 ± 2.38 | 0.007 ± 0.11 |
These results suggest that modifications to the azetidine framework may enhance anti-inflammatory properties.
Case Studies
Several studies have focused on related compounds, providing insights into the potential applications of 1-(4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)azetidine derivatives:
- Alam et al. (2022) : Evaluated a series of triazole and oxadiazole derivatives for anticancer activity, noting significant cytotoxic effects against MCF-7 cells .
- Chortani et al. (2021) : Investigated antibacterial properties of oxadiazole conjugates showing effectiveness against both gram-positive and gram-negative bacteria .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)azetidine-3-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or cyclization. For example, azetidine-3-carbonitrile derivatives can be synthesized via ring-opening of epoxides with cyanide sources, followed by coupling with pyrazinone intermediates. Key parameters include solvent choice (e.g., DMF or acetonitrile), temperature control (60–100°C), and catalysts like piperidine or triethylamine. Purification often employs column chromatography with gradients of ethyl acetate/hexane .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substituent positions and ring systems.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95%).
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation.
- Infrared Spectroscopy (IR) : Peaks at ~2240 cm confirm the nitrile group .
Advanced Research Questions
Q. How can the conformational flexibility of the azetidine ring be analyzed experimentally and computationally?
- Methodological Answer :
- X-ray Crystallography : Use SHELX programs for structure refinement. Define puckering parameters (amplitude , phase angle ) via Cremer-Pople coordinates to quantify non-planarity .
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to compare theoretical and experimental puckering .
Q. What computational strategies are effective in predicting the compound’s reactivity and intermolecular interactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., water, DMSO) using AMBER or GROMACS.
- Docking Studies : AutoDock Vina to predict binding affinities with biological targets (e.g., kinases) based on pyrazinone and azetidine pharmacophores .
Q. How can bioactivity assays be designed to evaluate this compound’s potential as a kinase inhibitor?
- Methodological Answer :
- In Vitro Kinase Assays : Use ADP-Glo™ assays to measure inhibition of ATP-binding kinases (e.g., EGFR, CDK2).
- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. IC values should be compared with reference inhibitors (e.g., imatinib) .
Q. What approaches are used to resolve contradictions in crystallographic and spectroscopic data?
- Methodological Answer :
- Multi-Method Validation : Cross-validate XRD data with NMR-derived NOE correlations to resolve stereochemical ambiguities.
- Dynamic NMR : Analyze temperature-dependent spectra to detect ring puckering dynamics .
Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the pyrazinone (e.g., methyl to ethyl) and azetidine (e.g., nitrile to amide) moieties.
- QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features with inhibitory activity .
Q. What protocols ensure stability during storage and handling of this compound?
- Methodological Answer :
- Storage Conditions : Store at –20°C under inert atmosphere (argon) to prevent hydrolysis of the nitrile group.
- Stability Assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
